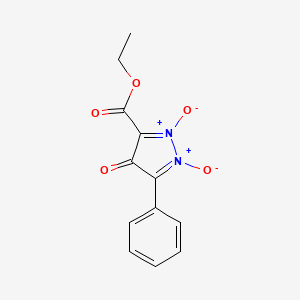
CID 71355335
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71355335” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355335 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could affect the reaction.
Reaction Setup: The reactants are combined in a reaction vessel under specific conditions, such as temperature, pressure, and solvent choice, to facilitate the desired chemical transformation.
Intermediate Formation: The reaction proceeds through one or more intermediate stages, where intermediate compounds are formed and subsequently reacted to form the final product.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include:
Batch Processing: The reaction is carried out in large batches, with careful monitoring of reaction parameters to ensure consistency.
Continuous Flow Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Automation and Control: Advanced control systems are used to monitor and adjust reaction conditions in real-time, ensuring optimal performance.
Analyse Chemischer Reaktionen
Types of Reactions
CID 71355335 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may have distinct properties and reactivities.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, often changing its chemical behavior.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, altering its chemical properties.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents are used in oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents are used in reduction reactions.
Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate certain reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that have different applications.
Wissenschaftliche Forschungsanwendungen
CID 71355335 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which CID 71355335 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Enzymes: The compound may bind to enzymes, altering their activity and affecting biochemical pathways.
Receptor Interaction: It may interact with cellular receptors, triggering signaling pathways that lead to specific cellular responses.
Modulation of Gene Expression: The compound can influence gene expression, leading to changes in protein production and cellular function.
Eigenschaften
CAS-Nummer |
12030-30-7 |
|---|---|
Molekularformel |
In3Ni2 |
Molekulargewicht |
461.84 g/mol |
InChI |
InChI=1S/3In.2Ni |
InChI-Schlüssel |
PUTMPGMPDYVXKR-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[In].[In].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



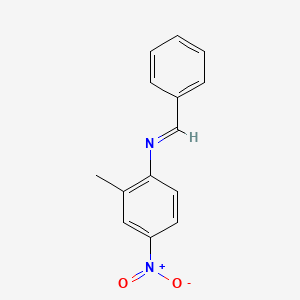
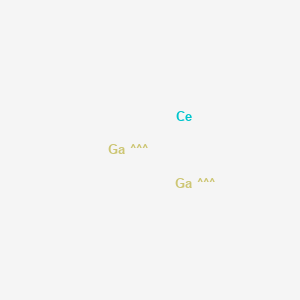


![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
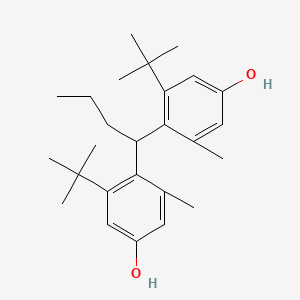
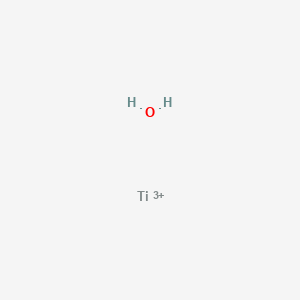
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)

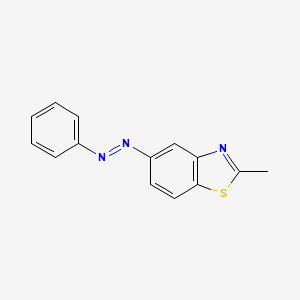
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

